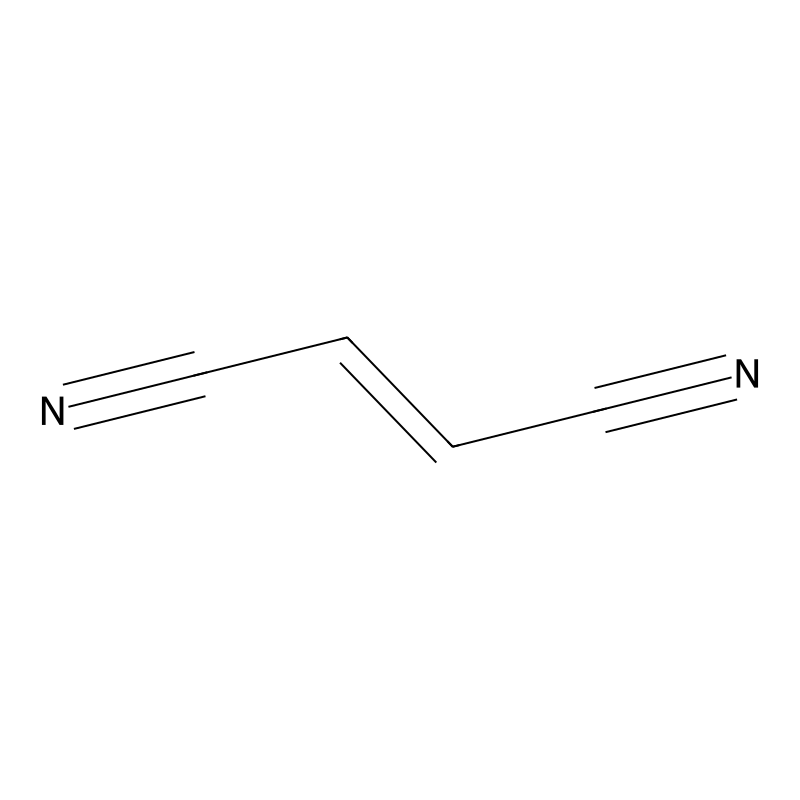

Fumaronitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Organic Synthesis:

Fumaronitrile can be used as a starting material for the synthesis of various organic compounds due to its reactive double bond and two nitrile groups. Researchers have employed it in the synthesis of:

- Heterocyclic compounds: These are organic compounds containing atoms other than carbon and hydrogen in the ring structure. Fumaronitrile serves as a building block for the synthesis of diverse heterocyclic structures, including pyrazoles, imidazoles, and pyridines, which have applications in medicinal chemistry and materials science [, ].

- Fine chemicals: These are specialty chemicals used in various industries, such as pharmaceuticals, electronics, and agriculture. Fumaronitrile can be used as a precursor for the synthesis of fine chemicals like fumaryl chloride, a versatile intermediate in organic synthesis [].

Material Science Applications:

Fumaronitrile's unique properties, such as its rigidity and electron-withdrawing nature, make it a potential candidate for:

- Organic electronics: Researchers are exploring fumaronitrile as a building block for the development of organic semiconductors, which could be used in organic solar cells and other electronic devices [].

- Liquid crystals: Fumaronitrile-based liquid crystals exhibit interesting properties like chirality and photoresponsiveness, making them potential candidates for various applications, including displays and optical sensors [].

Fumaronitrile, chemically known as 2-cyano-2-butenoic acid, is an organic compound with the molecular formula and a molecular weight of 82.06 g/mol. It appears as a colorless to pale yellow liquid and is characterized by a strong odor. Fumaronitrile is classified as a nitrile and is insoluble in water, but it can dissolve in organic solvents such as ethanol and acetone . This compound is recognized for its role as a persistent organic pollutant, primarily derived from industrial processes and wastewater .

Fumaronitrile is a hazardous compound and should be handled with care. Here are some safety concerns:

- Hydrolysis: Under acidic or basic conditions, fumaronitrile can hydrolyze to form fumaric acid and ammonia.

- Oxidation: Fumaronitrile can be oxidized to form various nitrogen-containing compounds, including oximes and amides.

- Addition Reactions: It readily participates in addition reactions due to the presence of the carbon-carbon double bond and the nitrile group. For example, it can react with nucleophiles such as Grignard reagents.

- Photoisomerization: Studies have shown that fumaronitrile can undergo photoisomerization when exposed to light, leading to different structural isomers .

Research indicates that fumaronitrile exhibits notable biological activity. It has been shown to induce oxidative stress in aquatic organisms like tilapia fish (Oreochromis mossambicus), resulting in elevated levels of various biochemical markers such as superoxide dismutase and glutathione peroxidase . The compound's toxicity profile suggests potential irritative effects on skin, eyes, and respiratory systems upon exposure . Furthermore, its persistence in the environment raises concerns regarding bioaccumulation in aquatic ecosystems.

Fumaronitrile can be synthesized through several methods:

- Reaction of Diiodoethylene with Cuprous Cyanide: This method involves the reaction of diiodoethylene with cuprous cyanide to yield fumaronitrile .

- Hydrolysis of Intermediates: Another approach includes hydrolyzing intermediates formed from reactions involving hydrogen cyanide and other substrates.

- Direct Synthesis from Maleic Anhydride: Fumaronitrile can also be synthesized from maleic anhydride through a series of reactions involving cyanide sources.

These synthesis methods highlight the versatility of fumaronitrile's production in laboratory settings.

Fumaronitrile has several applications across different fields:

- Chemical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research Tool: It is used in biochemical research to study oxidative stress responses in aquatic organisms.

- Potential Use in Materials Science: Due to its unique chemical properties, fumaronitrile may find applications in developing new materials or coatings.

Interaction studies involving fumaronitrile have primarily focused on its biochemical effects on living organisms. For instance, research has demonstrated that exposure to fumaronitrile leads to significant alterations in antioxidant enzyme activities in fish, indicating its impact on metabolic pathways . Additionally, studies have explored its interactions with other environmental pollutants, assessing cumulative effects on aquatic life.

Fumaronitrile shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Maleic Acid | C4H4O4 | A dicarboxylic acid that is more polar than fumaronitrile. |

| Fumaric Acid | C4H4O4 | An isomer of maleic acid; less toxic than fumaronitrile. |

| Acrylonitrile | C3H3N | A nitrile compound used in plastics; more reactive but less persistent than fumaronitrile. |

| 2-Cyanobutenoic Acid | C4H5NO | A structural analog that exhibits similar biological activities but differs in functional groups. |

Fumaronitrile's unique combination of a nitrile group and an alkene structure contributes to its distinct chemical reactivity and biological effects compared to these similar compounds. Its role as a persistent organic pollutant further differentiates it from others that may not exhibit such environmental stability.

Molecular Formula and Weight

Fumaronitrile, also known as trans-1,2-dicyanoethylene, has the molecular formula C₄H₂N₂ [1] [2]. The molecular weight of fumaronitrile is 78.0721 g/mol as determined by precise measurements of its atomic composition [2] [3]. This value is consistent across multiple chemical databases and research publications, with some sources reporting it as 78.07 g/mol for practical purposes [4].

The structural formula of fumaronitrile features a trans configuration around the carbon-carbon double bond, with each carbon atom bearing a nitrile (cyano) group [1]. This configuration is reflected in its systematic name (E)-but-2-enedinitrile, which indicates the trans arrangement of the cyano groups [3].

Physical State and Appearance

At room temperature, fumaronitrile exists as a solid crystalline substance [1] [5]. The physical appearance of fumaronitrile is typically described as white to light yellow crystalline powder or needles [5] [6]. Some literature sources also describe it as having a brown crystalline appearance, particularly when exposed to air or light for extended periods [4].

The crystal structure of fumaronitrile exhibits needle-like formations that can be observed under microscopic examination [4] [6]. These crystals possess distinctive morphological characteristics that facilitate their identification in laboratory settings [5]. The compound is known to undergo sublimation readily, a property that can be utilized for purification purposes [4].

Melting and Boiling Points

Fumaronitrile demonstrates well-defined phase transition temperatures that have been thoroughly documented in scientific literature [1] [7]. The melting point of fumaronitrile ranges between 93-97°C, with most reliable sources reporting values of 93-95°C or 95-97°C [1] [8]. Some research publications report a more precise melting point of 96.8°C based on differential scanning calorimetry measurements [8].

The boiling point of fumaronitrile is approximately 186°C at standard atmospheric pressure [1] [5]. This relatively high boiling point compared to its molecular weight reflects the presence of strong intermolecular forces, particularly those associated with the polar nitrile groups [7]. The temperature difference between its melting and boiling points (approximately 90°C) indicates a stable liquid phase over a reasonably wide temperature range under appropriate conditions [5] [8].

Thermodynamic Properties

Standard Enthalpy of Combustion

The standard enthalpy of combustion (ΔₕH°) for fumaronitrile in its solid state has been experimentally determined to be -2128.00 ± 2.00 kJ/mol [10] [29]. This value represents the energy released when one mole of solid fumaronitrile undergoes complete combustion with oxygen to form carbon dioxide, water, and nitrogen under standard conditions [10].

The combustion reaction can be represented as:

C₄H₂N₂(s) + 4.5O₂(g) → 4CO₂(g) + H₂O(l) + N₂(g)

This substantial negative value indicates that the combustion of fumaronitrile is highly exothermic, releasing a significant amount of energy [10] [29]. The precise measurement of this thermodynamic parameter was conducted using calorimetric combustion techniques as reported by Boyd, Guha, et al. in their comprehensive study of cyanocarbons [29].

Heat Capacity Values

The heat capacity of fumaronitrile varies with temperature and physical state [10]. For the gas phase, the heat capacity (Cₚ,gas) values have been determined across a range of temperatures using computational methods and experimental measurements [10].

The following table presents the heat capacity values for gaseous fumaronitrile at different temperatures:

| Temperature (K) | Cₚ,gas (J/mol×K) | Source |

|---|---|---|

| 499.24 | 110.69 | Joback Calculated Property [10] |

| 536.80 | 114.72 | Joback Calculated Property [10] |

| 574.36 | 118.47 | Joback Calculated Property [10] |

| 611.91 | 121.95 | Joback Calculated Property [10] |

| 649.47 | 125.20 | Joback Calculated Property [10] |

| 687.03 | 128.23 | Joback Calculated Property [10] |

| 724.59 | 131.06 | Joback Calculated Property [10] |

These data demonstrate that the heat capacity of fumaronitrile increases with temperature, following the expected trend for organic molecules [10]. The gradual increase in heat capacity values reflects the progressive excitation of vibrational modes within the molecule as temperature rises [10] [13].

Gas Phase Thermochemistry Data

The gas phase thermochemistry of fumaronitrile has been extensively studied, providing valuable insights into its energetic properties [10] [31]. The standard enthalpy of formation (ΔₕH°) for gaseous fumaronitrile has been determined to be 340.00 ± 3.00 kJ/mol [31]. This positive value indicates that the formation of fumaronitrile from its constituent elements in their standard states is an endothermic process [31].

Additional thermodynamic parameters for fumaronitrile include:

- Standard Gibbs free energy of formation (ΔₕG°): 329.38 kJ/mol [10]

- Enthalpy of fusion (ΔₕusH°): 9.33 kJ/mol [10]

- Enthalpy of vaporization (ΔₕapH°): 45.41 kJ/mol [10]

- Enthalpy of sublimation (ΔₕubH°): 72.00 ± 0.80 kJ/mol (at 263.00 K) [10]

The critical temperature (Tₕ) of fumaronitrile is estimated to be 724.59 K, while its critical pressure (Pₕ) is approximately 3906.25 kPa [10]. These parameters are essential for understanding the phase behavior of fumaronitrile under extreme conditions and for designing processes involving this compound [10] [31].

Solubility Parameters

Solubility in Organic Solvents

Fumaronitrile exhibits good solubility in a variety of organic solvents, which is consistent with its molecular structure containing both polar nitrile groups and a nonpolar carbon backbone [14] [15]. The compound dissolves readily in several common organic solvents, with documented solubility in ethanol, acetone, benzene, and ether [15] [17].

The solubility of fumaronitrile in ethanol has been quantitatively determined to be approximately 50 mg/mL, forming a solution that ranges from colorless to yellow depending on concentration and purity [1] [14]. This relatively high solubility in ethanol can be attributed to hydrogen bonding interactions between the solvent and the nitrile groups of fumaronitrile [14].

In nonpolar solvents such as benzene, fumaronitrile also demonstrates good solubility, indicating that dispersion forces and induced dipole interactions play significant roles in its dissolution behavior [4] [17]. The solubility in ether further confirms its compatibility with both polar and moderately polar organic media [15] [17].

Water Solubility Characteristics

The water solubility of fumaronitrile presents interesting characteristics that have been investigated by several research groups [15] [16]. While some sources describe fumaronitrile as "soluble" in water [15], others report it as having limited water solubility [16] [18].

According to the Chemicals of Environmental Concern database, fumaronitrile is described as "insoluble in water" [18]. However, more detailed studies indicate that it does possess some degree of water solubility, particularly at elevated temperatures [15] [16]. The compound is reported to form an "almost transparent" solution in hot water, suggesting increased solubility at higher temperatures [15].

The apparent discrepancy in water solubility reports may be attributed to temperature dependence, pH effects, or differences in experimental methodologies [16] [18]. The presence of the polar nitrile groups would theoretically enable hydrogen bonding with water molecules, but the hydrophobic carbon-carbon double bond likely limits overall water solubility [15] [18].

Electronic Properties

Electron Affinity Measurements

The electron affinity of fumaronitrile has been determined through direct spectroscopic measurements and computational methods [11] [21]. The adiabatic electron affinity (EA) of fumaronitrile in the gas phase has been experimentally measured to be 1.21 ± 0.02 eV using photoelectron imaging techniques [21]. This value represents the energy released when a gaseous fumaronitrile molecule accepts an electron to form a negative ion [21].

Earlier studies using electron-transfer equilibrium measurements reported a slightly higher electron affinity value of 1.25 ± 0.09 eV [11]. Another investigation reported a lower value of 0.79 ± 0.10 eV [10]. The most reliable value is considered to be 1.21 ± 0.02 eV, as it was obtained through direct spectroscopic determination with higher precision [21].

The electron affinity of fumaronitrile is significantly smaller than one-half the electron affinity of tetracyanoethylene (TCNE), a related compound with four nitrile groups [21]. This difference can be attributed to the fewer number of electron-withdrawing nitrile groups in fumaronitrile compared to TCNE [11] [21].

Singlet-Triplet Energy Splitting

The singlet-triplet energy splitting (ΔEₛ₋ₜ) in fumaronitrile represents the energy difference between the ground state singlet and the lowest triplet state [21] [22]. This parameter is crucial for understanding the photophysical and photochemical properties of the molecule [22].

The singlet-triplet splitting in fumaronitrile has been determined to be ΔEₛ₋ₜ ≤ 2.6 eV through photoelectron imaging studies [21]. Earlier investigations using the Herkstroeter-Hammond laser flash photolysis method reported a value of 2.56 ± 0.09 eV (59 ± 2 kcal/mol) [11] [21].

The triplet state of fumaronitrile has been found to have a minimum at a bisected geometry, with a depth of approximately 9 kcal/mol with respect to H-C-CN rotation, as determined from M06-2X/6-311+G(2d,p) density-functional theory calculations [11]. In contrast, the radical anion surface has a minimum at a planar geometry with a barrier to geometric isomerization of 31.2 kcal/mol [11] [21].

HOMO-LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of fumaronitrile have been investigated using various computational methods [23] [25]. These energy levels are fundamental for understanding the electronic structure and reactivity of the molecule [23].

The HOMO-LUMO energy gap of fumaronitrile influences its optical and electronic properties, including absorption and emission spectra, as well as its behavior in charge-transfer complexes [23] [25]. Computational studies using density functional theory (DFT) with different functionals have been employed to calculate these energy levels [23].

Research on fumaronitrile derivatives has shown that modifications to the molecular structure can significantly affect the HOMO-LUMO energy gap [23]. For instance, the introduction of electron-donating groups tends to narrow the energy gap, resulting in red-shifted absorption and emission spectra [23]. Conversely, structural changes that increase steric effects, such as the incorporation of naphthyl rings, can widen the HOMO-LUMO gap, leading to blue-shifted spectra [23].

Single Crystal X-ray Diffraction Studies

Multiple crystallographic investigations have provided detailed structural information about fumaronitrile and its metal complexes. The most comprehensive studies have focused on transition metal complexes where fumaronitrile serves as a ligand, offering insights into its coordination behavior and structural parameters [1] [2] [3] [4].

Fumaronitrilebis(triphenylphosphine)platinum Complex

The platinum complex crystallizes in the monoclinic space group P21/c with unit cell parameters a = 9.146 Å, b = 17.568 Å, c = 21.551 Å, and β = 101°23' [2]. The structure was refined to an R-factor of 8.3% using 3,775 observed structure factors. A critical structural observation indicates that the olefinic carbon-carbon distance approaches essentially a single-bond value, suggesting significant back-bonding interactions. The two independent platinum-carbon distances of 2.05 Å and 2.16 Å demonstrate inequivalent coordination environments [2].

Five-coordinate Iridium Complex

The five-coordinate fumaronitrile(8-methoxycyclo-oct-4-enyl)(1,10-phenanthroline)iridium(I) complex crystallizes in the triclinic space group P̄1 with Z = 2 [1] [3]. The unit cell parameters are a = 9.848(6) Å, b = 14.25(1) Å, c = 17.93(1) Å, with angles α = 36.28(4)°, β = 128.5(1)°, and γ = 125.0(1)°. The structure was refined to an R-factor of 7.8% based on 1,921 independent reflections. The iridium atom adopts a distorted trigonal-bipyramidal geometry with the fumaronitrile molecule occupying the remaining equatorial position [1] [3].

Rhodium Complex Structure

The iodo(fumaronitrile)(triphenyl phosphite)bis(p-methoxyphenyl isocyanide)rhodium(I) complex exhibits monoclinic symmetry in space group P21/c with unit cell parameters a = 15.252(7) Å, b = 11.454(6) Å, c = 21.933(11) Å, and β = 103.62(2)° [4]. This structure achieved an excellent R-factor of 4.0% for 4,357 observations. The rhodium atom displays trigonal-bipyramidal coordination with the fumaronitrile ligand symmetrically π-bonded in the equatorial plane [4].

Polymorphic Structures

Bis(4-bromophenyl)fumaronitrile demonstrates polymorphism with two distinct crystal forms exhibiting different π-stacking arrangements [5] [6]. These polymorphic differences significantly affect the fluorescence properties, with form 1 showing emission at 441 nm and form 2 at 476 nm. The variations in π-stacking patterns lead to different excimer formation efficiencies, directly impacting the optical properties [5] [6].

Conformational Properties

Molecular Geometry and Symmetry

Fumaronitrile adopts a planar trans configuration corresponding to the E-isomer, which is thermodynamically more stable than its cis counterpart (maleonitrile) by approximately 263 K [7]. The molecule possesses C2h symmetry with a center of symmetry, resulting in specific vibrational mode distributions: Γvib = 7Ag(R) + 6Bu(IR) + 3Au(IR) + 2Bg(R) [8].

The infrared and Raman spectroscopic analysis reveals that the in-plane vibrations correspond to 7Ag and 6Bu modes, while the out-of-plane vibrations are represented by 3Au and 2Bg modes [8]. The characteristic stretching frequencies have been assigned as follows: C-H stretching at 3050 cm⁻¹, C≡N stretching at 2215 cm⁻¹, C=C stretching at 1610 cm⁻¹, and C-C stretching at 1010 cm⁻¹ [8].

Rotational Barriers and Conformational Flexibility

Dynamic nuclear magnetic resonance (NMR) studies have investigated rotational barriers in fumaronitrile derivatives. For compounds containing both amide and enamine functionalities related to fumaronitrile, significant rotational barriers have been observed. The restricted rotation around the enamine group can exhibit barriers as high as 18.6 kcal/mol, while amide group rotation typically shows barriers around 16.4 kcal/mol [9].

These high rotational barriers originate from the delocalization of lone pair electrons into antibonding orbitals of adjacent carbon-nitrogen double bonds, providing stabilization to the ground state configuration [9]. Density functional theory calculations using B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set have confirmed these experimental observations [9].

Electronic Configuration and Isomerization

The electronic configuration of fumaronitrile features a conjugated π-system with electron-withdrawing nitrile groups that significantly influence its reactivity and spectroscopic properties. The compound can undergo E-Z isomerization to form maleonitrile under specific conditions, with the E-form being thermodynamically favored [10] [11].

Variable temperature NMR spectroscopy has demonstrated the involvement of E-Z isomerization in formation reactions of maleimide compounds from both fumaronitrile and maleonitrile derivatives [11]. This isomerization process is crucial for understanding the synthetic pathways and reaction mechanisms involving these compounds.

Computational Structural Determinations

DFT Optimized Geometries

Extensive density functional theory calculations have been performed to determine optimized geometries of fumaronitrile and its derivatives. The B3LYP functional with various basis sets (6-31G*, 6-31+G(d,p), 6-311++G(d,p)) has been widely employed for geometry optimization studies [9] [12] [13].

Toluene-Fumaronitrile Complex

Time-dependent DFT calculations have revealed the formation of a stable ground-state complex between toluene and fumaronitrile [12] [14]. The computational studies demonstrate that charge-transfer processes occur within this system, with the forces responsible for adduct formation being of weak, dispersive character. The equilibrium stability constant is relatively low and decreases with increasing solvent polarity [12] [14].

Arylamino Fumaronitrile Derivatives

A comprehensive series of fluorescent arylamino fumaronitrile derivatives has been designed and optimized using B3LYP/6-31G* level calculations [13]. The electronic, fluorescent, and ¹³C NMR spectra were calculated using INDO/CIS, CIS-ZINDO TD, and B3LYP/6-31G* methods respectively. The calculations revealed that LUMO-HOMO energy gaps vary significantly with substituents, affecting the fluorescent wavelengths and electronic spectra [13].

Bond Lengths and Angles

Standard Bond Parameters

Computational and experimental studies have established standard bond parameters for fumaronitrile:

| Bond Type | Length (Å) | Literature Source |

|---|---|---|

| C≡N (nitrile) | 1.15-1.16 | Multiple crystallographic studies [15] |

| C=C (olefinic) | 1.32-1.34 | X-ray diffraction data [16] [17] |

| C-C (single) | 1.53-1.54 | General organic standards [17] |

| C-H | 1.09 | Standard value [17] |

Metal-Carbon Coordination Bonds

In metal complexes, the metal-carbon coordination bond lengths vary depending on the specific metal and coordination environment:

- Pt-C distances: 2.05 and 2.16 Å [2]

- Rh-C distance: 2.139 Å (average) [4]

- Ir-C distances: Various depending on coordination mode [1]

Bond Angles

The bond angles in fumaronitrile reflect its planar geometry and trans configuration. The H-C=C angles are approximately 120°, consistent with sp² hybridization at the carbon atoms. The C-C≡N angles approach linearity at approximately 180°, characteristic of the nitrile functional group [8].

Comparative Analysis with Maleonitrile

The structural comparison between fumaronitrile (E-isomer) and maleonitrile (Z-isomer) reveals significant differences in stability and reactivity [10] [18] [7].

Thermodynamic Stability

Fumaronitrile is more stable than maleonitrile by approximately 263 K, as determined by laser flash photolysis measurements [18] [7]. Both isomers exhibit triplet energies of 59 ± 2 kcal/mol when measured using the Herkstroeter-Hammond method [18].

Electronic Properties

Photoelectron spectroscopy studies have provided the first direct spectroscopic determination of the adiabatic electron affinity of fumaronitrile: EA = 1.21 ± 0.02 eV [19] [20]. This value is significantly smaller than half the electron affinity of tetracyanoethylene (TCNE), indicating distinct electronic properties. The singlet-triplet splitting in fumaronitrile has been determined to be ΔES-T ≤ 2.6 eV [19] [20].

Computational Comparison

Advanced quantum chemical calculations using CCSD(T) and EOM-XX-CCSD(dT) methods have confirmed the experimental electron affinity and singlet-triplet splitting values [19] [20]. These calculations demonstrate excellent agreement between theoretical predictions and experimental measurements, validating the computational approaches used for structural characterization.

Coordination Chemistry Differences

The different geometries of fumaronitrile and maleonitrile lead to distinct coordination behaviors with metal centers. Fumaronitrile's trans configuration allows for more symmetrical coordination, while maleonitrile's cis configuration can lead to chelating behavior or different steric interactions [21] [22].

Physical Description

XLogP3

Boiling Point

186.0 °C

Density

LogP

Melting Point

96.8 °C

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (90.91%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic